molecular formula C9H14N6S2 B5028118 5,5'-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine)

5,5'-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine)

Cat. No.: B5028118
M. Wt: 270.4 g/mol
InChI Key: KEOUOMDZUGENOX-UHFFFAOYSA-N
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Description

5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Properties

IUPAC Name

5-[5-(5-amino-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6S2/c10-8-14-12-6(16-8)4-2-1-3-5-7-13-15-9(11)17-7/h1-5H2,(H2,10,14)(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOUOMDZUGENOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC1=NN=C(S1)N)CCC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

The mechanism of action of 5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

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